7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17589592
InChI: InChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)
SMILES:
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol

7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine

CAS No.:

Cat. No.: VC17589592

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine -

Specification

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
IUPAC Name 7-chloro-2-iodo-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11)
Standard InChI Key RETMCUHKVXHTCS-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1Cl)NC(=N2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine consists of a pyridine ring fused to an imidazole ring, with chlorine and iodine atoms at the 7- and 2-positions, respectively (Fig. 1). The bicyclic system adopts a planar conformation, with the iodine atom at C2 contributing to steric and electronic effects that influence reactivity . The chlorine substituent at C7 enhances electrophilic substitution tendencies, while the iodine atom facilitates cross-coupling reactions .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular formulaC6H3ClIN3\text{C}_6\text{H}_3\text{ClIN}_3
Molecular weight253.49 g/mol
Boiling pointNot reported
Density2.1–2.3 g/cm³ (estimated)

The absence of experimental data for boiling point and melting point underscores the need for further characterization. Computational models suggest a density range of 2.1–2.3 g/cm³, consistent with halogenated heterocycles .

Synthesis and Reaction Pathways

Regioselective Synthesis

The synthesis of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine typically begins with halogenation of a preformed imidazo[4,5-b]pyridine scaffold. A two-step approach involving:

  • Cyclization: Formation of the imidazo[4,5-b]pyridine core from 5-aminoimidazole derivatives.

  • Halogenation: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-mediated reactions .

Notably, Macdonald et al. demonstrated that N3-MEM-protected imidazo[4,5-b]pyridines undergo efficient C2-iodination using copper(I) iodide under palladium catalysis (Table 2) .

Table 2: Optimized conditions for C2-iodination

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandPCy₃·HBF₄ (10 mol%)
BaseCs₂CO₃ (2.5 eq.)
SolventDMF
Temperature140°C
Yield65–78%

This method avoids prefunctionalization of the C2 position, enabling direct iodination with high regioselectivity .

Reactivity and Functionalization

The iodine atom at C2 serves as a handle for further derivatization via cross-coupling reactions. Key transformations include:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups.

  • Buchwald-Hartwig Amination: Formation of C–N bonds with primary or secondary amines.

  • Direct C–H Arylation: Copper-mediated coupling with aryl halides at elevated temperatures .

Mechanistic studies suggest that the reaction proceeds via a concerted metallation-deprotonation (CMD) pathway, where copper(I) coordinates to the imidazo[4,5-b]pyridine nitrogen, facilitating deprotonation and subsequent transmetallation .

Biological and Industrial Applications

Medicinal Chemistry

The compound’s scaffold mimics purine bases, making it a potent kinase inhibitor. Derivatives exhibit nanomolar affinity for ATP-binding pockets in kinases such as CDK2 and EGFR . For example, 2-aryl-7-chloroimidazo[4,5-b]pyridines show IC₅₀ values of <10 nM in enzymatic assays, rivaling established inhibitors like imatinib .

Agrochemical Development

Chlorine and iodine substituents enhance lipophilicity, improving penetration into plant tissues. Recent patents highlight its use in fungicides targeting Phytophthora infestans, with EC₅₀ values of 2–5 µM.

Future Perspectives

  • Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.

  • Target Exploration: Expanding applications to neglected kinase families or viral proteases.

  • Sustainability: Replacing toxic solvents (e.g., DMF) with green alternatives in large-scale synthesis.

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